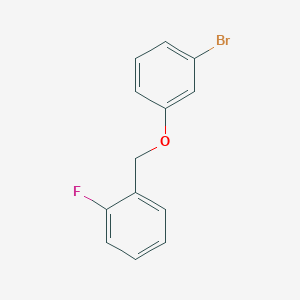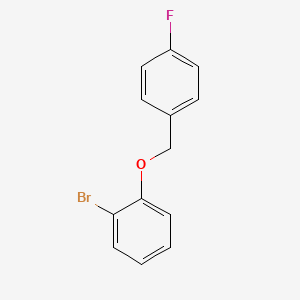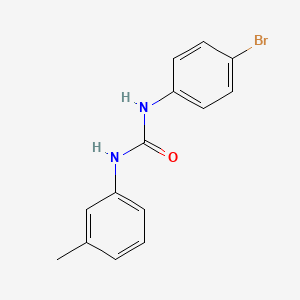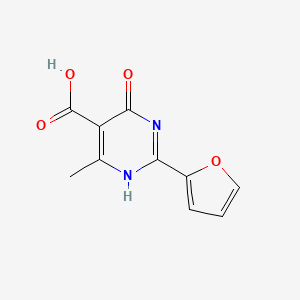
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features a phenoxy group substituted with an acetyl group, linked to a morpholine ring via an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the acetylation of phenol to form 2-acetylphenol. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
-
Etherification: : The 2-acetylphenol is then reacted with 2-chloroethanone in the presence of a base like potassium carbonate to form 2-(2-acetylphenoxy)ethanone.
-
Morpholine Substitution: : Finally, the 2-(2-acetylphenoxy)ethanone is reacted with morpholine under reflux conditions to yield this compound. This step typically requires a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted phenoxy and morpholine derivatives.
科学的研究の応用
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the morpholine ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or used as a precursor for materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholine groups can facilitate binding to specific sites, influencing biological pathways.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenoxy)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a hydroxyl group instead of an acetyl group.
2-(2-Methoxyphenoxy)-1-(morpholin-4-yl)ethan-1-one: Features a methoxy group instead of an acetyl group.
2-(2-Chlorophenoxy)-1-(morpholin-4-yl)ethan-1-one: Contains a chlorine atom in place of the acetyl group.
Uniqueness
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the acetyl group, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it particularly valuable in synthetic applications where the acetyl group can be selectively modified.
特性
IUPAC Name |
2-(2-acetylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-4-2-3-5-13(12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNAWQWKJTRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)


![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)



